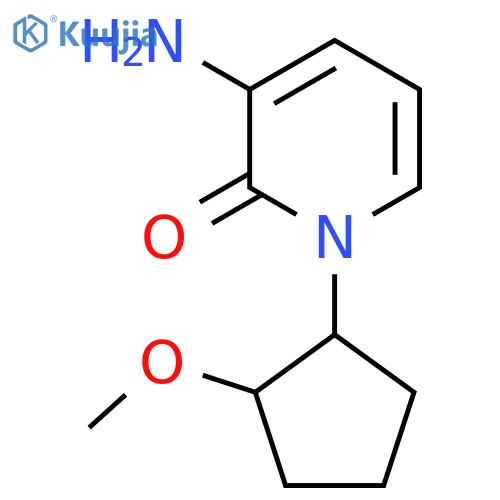Cas no 2137985-97-6 (3-amino-1-(2-methoxycyclopentyl)-1,2-dihydropyridin-2-one)

2137985-97-6 structure
商品名:3-amino-1-(2-methoxycyclopentyl)-1,2-dihydropyridin-2-one
3-amino-1-(2-methoxycyclopentyl)-1,2-dihydropyridin-2-one 化学的及び物理的性質
名前と識別子
-
- 3-amino-1-(2-methoxycyclopentyl)-1,2-dihydropyridin-2-one
- EN300-1106908
- 2137985-97-6
-
- インチ: 1S/C11H16N2O2/c1-15-10-6-2-5-9(10)13-7-3-4-8(12)11(13)14/h3-4,7,9-10H,2,5-6,12H2,1H3
- InChIKey: YYWZXOJVRMBZOU-UHFFFAOYSA-N
- ほほえんだ: O(C)C1CCCC1N1C=CC=C(C1=O)N
計算された属性
- せいみつぶんしりょう: 208.121177757g/mol
- どういたいしつりょう: 208.121177757g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 323
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.7
- トポロジー分子極性表面積: 55.6Ų
3-amino-1-(2-methoxycyclopentyl)-1,2-dihydropyridin-2-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1106908-1.0g |
3-amino-1-(2-methoxycyclopentyl)-1,2-dihydropyridin-2-one |
2137985-97-6 | 1g |
$1315.0 | 2023-06-10 | ||
| Enamine | EN300-1106908-0.1g |
3-amino-1-(2-methoxycyclopentyl)-1,2-dihydropyridin-2-one |
2137985-97-6 | 95% | 0.1g |
$1157.0 | 2023-10-27 | |
| Enamine | EN300-1106908-0.05g |
3-amino-1-(2-methoxycyclopentyl)-1,2-dihydropyridin-2-one |
2137985-97-6 | 95% | 0.05g |
$1104.0 | 2023-10-27 | |
| Enamine | EN300-1106908-0.5g |
3-amino-1-(2-methoxycyclopentyl)-1,2-dihydropyridin-2-one |
2137985-97-6 | 95% | 0.5g |
$1262.0 | 2023-10-27 | |
| Enamine | EN300-1106908-10.0g |
3-amino-1-(2-methoxycyclopentyl)-1,2-dihydropyridin-2-one |
2137985-97-6 | 10g |
$5652.0 | 2023-06-10 | ||
| Enamine | EN300-1106908-5.0g |
3-amino-1-(2-methoxycyclopentyl)-1,2-dihydropyridin-2-one |
2137985-97-6 | 5g |
$3812.0 | 2023-06-10 | ||
| Enamine | EN300-1106908-10g |
3-amino-1-(2-methoxycyclopentyl)-1,2-dihydropyridin-2-one |
2137985-97-6 | 95% | 10g |
$5652.0 | 2023-10-27 | |
| Enamine | EN300-1106908-5g |
3-amino-1-(2-methoxycyclopentyl)-1,2-dihydropyridin-2-one |
2137985-97-6 | 95% | 5g |
$3812.0 | 2023-10-27 | |
| Enamine | EN300-1106908-0.25g |
3-amino-1-(2-methoxycyclopentyl)-1,2-dihydropyridin-2-one |
2137985-97-6 | 95% | 0.25g |
$1209.0 | 2023-10-27 | |
| Enamine | EN300-1106908-2.5g |
3-amino-1-(2-methoxycyclopentyl)-1,2-dihydropyridin-2-one |
2137985-97-6 | 95% | 2.5g |
$2576.0 | 2023-10-27 |
3-amino-1-(2-methoxycyclopentyl)-1,2-dihydropyridin-2-one 関連文献
-
Juan Herranz,Nicholas Larouche,Thomas M. Arruda,Michel Lefèvre,Frédéric Jaouen,Peter Bogdanoff,Sebastian Fiechter,Irmgard Abs-Wurmbach,Sanjeev Mukerjee,Jean-Pol Dodelet Phys. Chem. Chem. Phys., 2012,14, 11673-11688
-
Youmin Cheng,Shaomin Ji,Xijun Xu RSC Adv., 2015,5, 100089-100096
2137985-97-6 (3-amino-1-(2-methoxycyclopentyl)-1,2-dihydropyridin-2-one) 関連製品
- 896326-15-1(N-(3,5-dimethylphenyl)-2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide)
- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)
- 2138421-48-2(3-amino-N-cyclobutyl-N-methyl-N-propylbenzene-1-sulfonoimidamide)
- 858765-58-9((2Z)-2-(2,4-dimethoxyphenyl)methylidene-6-(3-methylbut-2-en-1-yl)oxy-2,3-dihydro-1-benzofuran-3-one)
- 1336326-59-0((2R)-1-(3-fluoro-2-methylphenyl)propan-2-amine)
- 1639480-47-9(methyl (2S,4R)-4-cyclopropoxypyrrolidine-2-carboxylate)
- 1305324-02-0(1-(2,4,5-Trifluorophenyl)propan-2-one)
- 2137585-12-5(5-amino-3-bromo-1-({spiro2.2pentan-1-yl}methyl)-1,2-dihydropyridin-2-one)
- 2731007-42-2(methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate)
- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)
推奨される供給者
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
